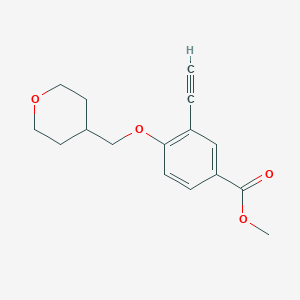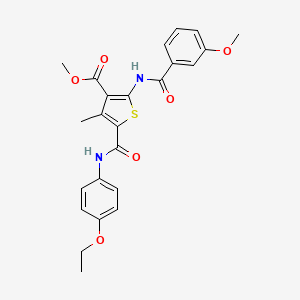
8-Chloroadenosine-3',5'-cyclic monophosphorothioate, RP-isomer sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloroadénosine-3’,5’-monophosphothioate, sel de sodium, isomère RP est un analogue synthétique de l'adénosine monophosphate cyclique (AMPc). Ce composé est connu pour sa capacité à agir comme un inhibiteur compétitif de la protéine kinase A (PKA) de type I dépendante de l'AMPc. Il est souvent utilisé dans la recherche biochimique pour étudier les voies de transduction du signal et le rôle de l'AMPc dans divers processus cellulaires.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 8-chloroadénosine-3’,5’-monophosphothioate, sel de sodium, isomère RP implique généralement les étapes suivantes :
Chloration : L'adénosine est chlorée pour introduire un atome de chlore en position 8 du cycle adénine.
Cyclisation : L'adénosine chlorée est ensuite cyclisée pour former le 8-chloroadénosine-3’,5’-monophosphate cyclique.
Thioation : Le monophosphate cyclique est traité avec un agent thiolant pour remplacer l'un des atomes d'oxygène par un atome de soufre, formant le monophosphothioate.
Séparation des isomères : L'isomère RP est séparé de l'isomère SP à l'aide de techniques chromatographiques.
Formation du sel de sodium : Enfin, l'isomère RP est converti en sa forme de sel de sodium pour la stabilité et la solubilité.
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des conditions de réaction optimisées pour maximiser le rendement et la pureté, y compris des températures et des pressions contrôlées, ainsi que l'utilisation de réactifs de haute pureté. Des techniques chromatographiques avancées sont employées pour assurer la séparation efficace des isomères.
Analyse Des Réactions Chimiques
Types de réactions
8-Chloroadénosine-3’,5’-monophosphothioate, sel de sodium, isomère RP subit diverses réactions chimiques, notamment :
Oxydation : L'atome de soufre dans le groupe monophosphothioate peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le composé peut être réduit pour éliminer l'atome de chlore ou pour convertir l'atome de soufre en un atome d'oxygène.
Substitution : L'atome de chlore en position 8 peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène ou autres agents oxydants dans des conditions douces.
Réduction : Borohydrure de sodium ou autres agents réducteurs.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base.
Principaux produits
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés de l'adénosine déchlorés.
Substitution : Dérivés de l'adénosine avec divers groupes fonctionnels en position 8.
Applications de la recherche scientifique
8-Chloroadénosine-3’,5’-monophosphothioate, sel de sodium, isomère RP est largement utilisé dans la recherche scientifique en raison de sa capacité à moduler les voies dépendantes de l'AMPc. Certaines de ses applications incluent :
Chimie : Étude des propriétés chimiques et de la réactivité des nucléotides cycliques.
Biologie : Étude du rôle de l'AMPc dans la signalisation cellulaire, l'expression des gènes et la régulation métabolique.
Médecine : Exploration d'applications thérapeutiques potentielles dans les maladies où la signalisation de l'AMPc est dysrégulée, telles que le cancer et les maladies cardiovasculaires.
Industrie : Utilisé dans le développement d'essais biochimiques et comme outil dans la découverte de médicaments.
Mécanisme d'action
Le composé exerce ses effets en inhibant de manière compétitive la protéine kinase A (PKA) de type I dépendante de l'AMPc. Il se lie aux sous-unités régulatrices de la PKA, empêchant l'activation des sous-unités catalytiques. Cette inhibition perturbe la phosphorylation des cibles en aval, modulant ainsi divers processus cellulaires tels que le métabolisme, l'expression des gènes et la prolifération cellulaire.
Applications De Recherche Scientifique
8-Chloroadenosine-3’,5’-cyclic monophosphorothioate, RP-isomer sodium salt is widely used in scientific research due to its ability to modulate cAMP-dependent pathways. Some of its applications include:
Chemistry: Studying the chemical properties and reactivity of cyclic nucleotides.
Biology: Investigating the role of cAMP in cellular signaling, gene expression, and metabolic regulation.
Medicine: Exploring potential therapeutic applications in diseases where cAMP signaling is dysregulated, such as cancer and cardiovascular diseases.
Industry: Used in the development of biochemical assays and as a tool in drug discovery.
Mécanisme D'action
The compound exerts its effects by competitively inhibiting cyclic AMP-dependent protein kinase A (PKA) type I. It binds to the regulatory subunits of PKA, preventing the activation of the catalytic subunits. This inhibition disrupts the phosphorylation of downstream targets, thereby modulating various cellular processes such as metabolism, gene expression, and cell proliferation.
Comparaison Avec Des Composés Similaires
Composés similaires
- 8-Bromoadénosine-3’,5’-monophosphothioate, sel de sodium, isomère RP
- 8-(4-Chlorophénylthio)adénosine-3’,5’-monophosphothioate, sel de sodium, isomère RP
- 8-Chloroadénosine-3’,5’-monophosphate cyclique
Unicité
8-Chloroadénosine-3’,5’-monophosphothioate, sel de sodium, isomère RP est unique en raison de ses modifications structurales spécifiques, qui confèrent des propriétés biochimiques distinctes. La présence d'un atome de chlore en position 8 et d'un atome de soufre dans le groupe phosphate améliore sa stabilité et sa spécificité en tant qu'inhibiteur de la PKA par rapport à d'autres analogues de nucléotides cycliques.
Les propriétés uniques de ce composé en font un outil précieux dans la recherche, offrant des informations sur les mécanismes complexes de la signalisation de l'AMPc et ses implications pour la santé et la maladie.
Propriétés
Formule moléculaire |
C10H10ClN5NaO5PS |
|---|---|
Poids moléculaire |
401.70 g/mol |
Nom IUPAC |
sodium;6-(6-amino-8-chloropurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C10H11ClN5O5PS.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(20-9)1-19-22(18,23)21-6;/h2-3,5-6,9,17H,1H2,(H,18,23)(H2,12,13,14);/q;+1/p-1 |
Clé InChI |
ZEIVWYWIXCJSBP-UHFFFAOYSA-M |
SMILES canonique |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Cl)N)O)OP(=S)(O1)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12075038.png)




![5-Methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-3,10,19-triol;hydrochloride](/img/structure/B12075079.png)


![5'-Bromo-4,4-difluoro-6'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B12075094.png)
![4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 1,3-dibromo-5-methyl-](/img/structure/B12075099.png)

